
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
Overview
Description
1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone is a halogenated indole derivative featuring a bromine atom at position 5 of the indole ring and a 2-chloroethanone substituent at position 3 (Figure 1). Its molecular formula is C₁₀H₇BrClNO (MW: 296.53 g/mol), with a SMILES string of C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl . The compound is commercially available for research purposes, with prices ranging from €245/250 mg to €3,321/25 g .
Structurally, the 2-chloroethanone group at position 3 provides a reactive site for further functionalization, making it a valuable intermediate in medicinal chemistry. For example, it has been used in the synthesis of antimalarial thioether derivatives and marine-derived meridianin C analogs . Safety data indicate that it requires careful handling due to its reactive chloroacetyl moiety, as outlined in GHS-compliant safety sheets .
Preparation Methods
The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromoindole and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Solvents: Common solvents used include dichloromethane or chloroform. Catalysts such as triethylamine or pyridine may be added to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Chemical Reactions Analysis
1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
- Substituted indoles, ketones, and alcohols depending on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone serves as a crucial building block for the synthesis of potential therapeutic agents, particularly in anticancer and antimicrobial research. Its structure allows for modifications that can lead to new compounds with enhanced biological activity.
Biological Studies
The compound is extensively used in studying the biological activities of indole derivatives, including their interactions with enzymes and receptors. The bromine and chloro groups enhance its binding affinity, allowing it to modulate enzyme activity or receptor functions effectively.
Antiproliferative Activity
Research indicates significant antiproliferative effects against various cancer cell lines. For example, studies have shown that this compound inhibits cell growth in MCF-7 breast cancer cells in a dose-dependent manner, with half-maximal inhibitory concentration (IC50) values indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK). Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
Industrial Applications
In addition to medicinal chemistry, this compound serves as an intermediate in the production of dyes, pigments, and other fine chemicals. Its unique chemical properties make it valuable for various industrial applications.
Case Studies
Several studies highlight the efficacy of this compound:
- Antitumor Activity : In human tumor xenograft models, the compound demonstrated significant antitumor activity against breast and prostate cancers at well-tolerated doses, indicating its potential for therapeutic use .
- Mechanism Exploration : A mechanistic study revealed that the compound interacts with multiple signaling pathways related to apoptosis and cell proliferation, underscoring its potential as a lead compound for further drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(5-Bromo-1H-indol-2-yl)-2-chloroethanone | Similar indole core with different substitution | Varying biological activity |
5-Bromoindole | Lacks chloroethanone functionality | Simpler precursor for various reactions |
1-(5-Bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone | Methyl substitution affects solubility | Altered interaction profiles |
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone involves its interaction with biological targets such as enzymes and receptors. The bromine and chloro groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor functions, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Position 5 Halogenation
- 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4): Replacing bromine with chlorine at position 5 reduces molecular weight (MW: 193.63 g/mol) and alters electronic properties. This compound is used in antimicrobial studies, though its activity is lower than brominated analogs due to chlorine’s smaller atomic radius and weaker electron-withdrawing effect .
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Introducing nitro groups at position 5 and the thioether side chain significantly enhances antimalarial activity (pIC₅₀ = 8.21 vs. chloroquine’s 7.55). The nitro group’s strong electron-withdrawing effect improves target binding .
Position 3 Functionalization
- 1-(5-Bromo-1H-indol-3-yl)ethanone: Removing the chlorine from the ethanone group simplifies the structure (MW: 238.07 g/mol). This derivative serves as a precursor in synthesizing meridianin C, a marine alkaloid with kinase inhibitory activity .
- 1-(5-Bromo-1-tosyl-1H-indol-3-yl)ethanone: Tosyl protection at position 1 enhances stability during synthesis (yield: 70%). The bulky tosyl group sterically hinders reactions but facilitates selective functionalization at position 3 .
Chloroethanone vs. Bromoethanone Derivatives
Antimalarial Activity
- The thioether derivative 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits superior antimalarial activity (pIC₅₀ = 8.21) compared to this compound, which lacks the nitro groups. This highlights the importance of electron-withdrawing substituents for target affinity .
- Chloroquine (pIC₅₀ = 7.55) is less potent than nitro-thioether derivatives but more stable in vivo, suggesting a trade-off between reactivity and pharmacokinetics .
Antimicrobial and Kinase Inhibition
- Meridianin C, synthesized from 1-(5-bromo-1H-indol-3-yl)ethanone, shows nanomolar kinase inhibition due to its planar indole core and hydrogen-bonding capacity .
- 5-[(5-Bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one (derived from 5-bromoindole-3-carboxaldehyde) demonstrates antimicrobial activity, though its rigid structure limits solubility .
Biological Activity
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone is a synthetic compound belonging to the indole family, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both a brominated indole moiety and a chloroethanone functional group contributes to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Weight | 239.6 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine and chlorine atoms enhance the compound's binding affinity, allowing it to modulate enzyme activity or receptor functions effectively. This modulation can lead to various therapeutic outcomes, such as antiproliferative effects in cancer cells.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that this compound inhibits cell growth in MCF-7 breast cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for several derivatives have been reported, demonstrating the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown activity against cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antitumor Activity : In a study involving human tumor xenograft models, the compound demonstrated significant antitumor activity against various cancers, including breast and prostate cancer. It was effective at well-tolerated doses, indicating its potential for therapeutic use .
- Mechanism Exploration : A mechanistic study revealed that the compound interacts with multiple signaling pathways, including those related to apoptosis and cell proliferation. This multifaceted action underscores its potential as a lead compound for further drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(5-Bromo-1H-indol-2-yl)-2-chloroethanone | Similar indole core with different substitution | Varying biological activity |
5-Bromoindole | Lacks chloroethanone functionality | Simpler precursor for various reactions |
1-(5-Bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone | Methyl substitution affects solubility | Altered interaction profiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or alkylation of 5-bromoindole derivatives. For example, chloroacetyl chloride is reacted with indole intermediates in the presence of a base (e.g., potassium carbonate) and a solvent like dioxane at elevated temperatures (~80°C) for 6–12 hours . Optimization involves adjusting stoichiometry, catalyst choice (e.g., Lewis acids), and reaction time to maximize yield. Purification often employs silica gel column chromatography with gradients of pentane/ethyl acetate .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals for the indole ring (δ 7.2–8.5 ppm for aromatic protons) and the chloroethanone moiety (δ 4.0–4.5 ppm for CH2Cl). Compare with published data for analogous structures .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and indole N-H stretches around 3400 cm⁻¹.
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C10H7BrClNO).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
- Methodological Answer : SHELXL is widely used for small-molecule refinement. Challenges include:
- Data Quality : High-resolution X-ray data (≤ 0.8 Å) is preferred to resolve disordered atoms (e.g., bromine/chlorine positions).
- Twinning : Use SHELXD/SHELXE for twinned crystal data, applying HKLF 5 format for refinement .
- Validation : Check R-factors (R1 < 0.05) and residual electron density maps using CCDC validation tools .
Q. How can computational modeling (e.g., MOE) predict reactivity or interactions of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with target proteins (e.g., indole-binding enzymes). Parameterize the chloroethanone group with partial charges derived from DFT calculations .
- QM/MM Simulations : Analyze reaction pathways for nucleophilic substitution at the chloroethanone site .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-(6-bromo-1H-indol-3-yl)-2,2,2-trichloroethanone) .
- Dynamic Effects : Use variable-temperature NMR to identify tautomerism or rotational barriers in the indole-chloroethanone system .
- X-ray Crystallography : Resolve ambiguities in connectivity or stereochemistry .
Q. What mechanistic insights explain byproduct formation during synthesis?
- Methodological Answer : Byproducts often arise from:
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-chloroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJRBVIRXGVHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65040-36-0 | |
Record name | 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.